1-(2-bromobenzyl)-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-bromobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the nucleophilic substitution reaction. One common method is the reaction of 2-bromobenzyl chloride with 5-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a borate functional group, which imparts different chemical properties and reactivity.
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine: This is a positional isomer with the amine group located at a different position on the pyrazole ring, leading to variations in biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
VSOOUSNLRUOSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.